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Tantalum(V) methoxide

Thermal stability CVD precursor Decomposition temperature

Tantalum(V) methoxide (CAS 865-35-0): the proven halide-free precursor for CVD/ALD Ta₂O₅ thin films in advanced semiconductor nodes (gate oxide, DRAM). Eliminates corrosive HCl byproduct inherent to TaCl₅ (≤2% Cl vs. 49.5% Cl). Operational window: bp 188–190°C at 10 mmHg, below 170°C air-decomposition limit. Dinuclear bioctahedral structure enables defined heterometallic catalyst synthesis. Available from 99.99% to 99.999% purity. Ships as UN 1325 flammable solid; store under inert gas.

Molecular Formula C5H15O5Ta
Molecular Weight 336.12 g/mol
CAS No. 865-35-0
Cat. No. B1590645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTantalum(V) methoxide
CAS865-35-0
Molecular FormulaC5H15O5Ta
Molecular Weight336.12 g/mol
Structural Identifiers
SMILESC[O-].C[O-].C[O-].C[O-].C[O-].[Ta+5]
InChIInChI=1S/5CH3O.Ta/c5*1-2;/h5*1H3;/q5*-1;+5
InChIKeyQASMZJKUEABJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tantalum(V) Methoxide (865-35-0): Technical Baseline and Procurement Context


Tantalum(V) methoxide, with the chemical formula Ta(OCH₃)₅ and CAS number 865-35-0, is a Group V metal alkoxide characterized as a white, moisture-sensitive crystalline solid with a molecular weight of 336.12 g/mol and a melting point of 49-51 °C [1]. As an organometallic precursor, it serves primarily in the synthesis of tantalum pentoxide (Ta₂O₅) thin films—a high-κ dielectric material—via chemical vapor deposition (CVD) and related techniques, as well as in the preparation of heterometallic alkoxide complexes for catalysis and materials research . This compound is commercially available in purities ranging from 95% to 99.999% (5N) and is classified as a flammable solid (UN 1325, 4.1, PG II), requiring storage and handling under inert atmosphere to prevent hydrolysis and oxidation [2].

Why Tantalum(V) Methoxide Cannot Be Casually Substituted in Process Chemistry


While tantalum alkoxides as a class share the ability to serve as Ta₂O₅ precursors, substitution among them—particularly between methoxide (Ta(OMe)₅) and ethoxide (Ta(OEt)₅ or Ta₂(OEt)₁₀) variants—is non-trivial and often leads to process failure. These compounds differ substantially in key performance attributes: thermal decomposition temperature (Ta(OMe)₅ decomposes at 170 °C in air vs. 250 °C in vacuum ), volatility (Ta(OMe)₅ has a boiling point of 188-190 °C at 10 mmHg [1] while Ta(OEt)₅ is a liquid at room temperature with different vapor pressure characteristics), hydrolysis kinetics, and molecular structure (Ta(OMe)₅ exists as a dinuclear edge-shared bioctahedron in the solid state [2]). These differences directly impact film deposition rates, purity profiles, and process reproducibility in CVD/ALD workflows. Furthermore, Ta(OMe)₅ offers a compelling advantage over tantalum halide precursors (e.g., TaCl₅, TaF₅) by eliminating corrosive halide byproducts during oxide film formation [3], a critical factor in semiconductor manufacturing where chlorine residues degrade device performance. The evidence presented below quantifies these differentiators to inform technical procurement decisions.

Quantitative Evidence Guide: Differentiating Tantalum(V) Methoxide (865-35-0) from Analogs


Thermal Decomposition Profile: Vacuum vs. Ambient Atmosphere Stability

Tantalum(V) methoxide exhibits a sharply environment-dependent thermal decomposition profile: it decomposes at 170 °C when heated in air, but this decomposition threshold elevates to 250 °C under vacuum conditions . This 80 °C differential between ambient and vacuum environments provides critical process design flexibility that is not identically replicated across tantalum ethoxide or other alkoxide analogs.

Thermal stability CVD precursor Decomposition temperature

Purity Specifications: Gravimetric Ta Content and Chloride Impurity Limits

Commercially available Tantalum(V) methoxide is specified with a gravimetric tantalum content range of 52.4-55.7% and a chloride impurity limit of ≤2% Cl . These specifications are directly relevant to end-use performance in semiconductor applications, where chloride residues—common in alternative precursors such as TaCl₅—introduce corrosive species and degrade device reliability.

Purity specification Gravimetric analysis Halide contamination

Physical State at Ambient Temperature: Solid vs. Liquid Precursor Handling

Tantalum(V) methoxide is a white crystalline solid with a melting point of 49-51 °C [1], whereas its ethoxide analog (Ta(OEt)₅ or Ta₂(OEt)₁₀) is a liquid at room temperature [2]. This physical state difference has direct implications for precursor delivery systems in CVD and ALD tools: solid precursors require sublimation or dissolution in a carrier solvent, while liquid precursors can be delivered via direct vapor draw or bubbler configurations.

Physical state Vapor delivery Precursor handling

Refractive Index: A Measurable Property for In-Process Optical Monitoring

Tantalum(V) methoxide has a reported refractive index of 1.487 [1]. This optical constant provides a measurable, compound-specific parameter that can be leveraged for in-line process monitoring, quality control of incoming precursor shipments, and discrimination from structurally similar tantalum alkoxides where refractive index data are either unreported or differ significantly.

Refractive index Optical monitoring Precursor characterization

Available Purity Grades: 99% (2N) to 99.999% (5N) Commercial Options

Tantalum(V) methoxide is commercially supplied in a graded purity spectrum spanning 99% (2N), 99.9% (3N), 99.99% (4N), and 99.999% (5N) [1]. This tiered offering allows end-users to balance cost against purity requirements based on the sensitivity of the target application—from bulk chemical synthesis (2N-3N) to semiconductor-grade dielectric deposition where trace metal contamination must be minimized (4N-5N).

Purity grades Trace metals Semiconductor grade

Boiling Point at Reduced Pressure: Vapor Delivery Parameter for CVD

Tantalum(V) methoxide exhibits a boiling point of 188-190 °C at 10 mmHg reduced pressure [1]. This reduced-pressure boiling point is a critical parameter for designing vapor delivery systems in chemical vapor deposition (CVD) processes, as it defines the temperature required to achieve sufficient precursor vapor concentration for film growth without inducing thermal decomposition (which begins at 170 °C in air ).

Boiling point Vapor pressure CVD precursor

Optimal Application Scenarios for Tantalum(V) Methoxide (865-35-0) Based on Quantitative Evidence


Chemical Vapor Deposition (CVD) of High-κ Ta₂O₅ Dielectric Films for Semiconductor Devices

Tantalum(V) methoxide is optimally deployed as a precursor for chemical vapor deposition of tantalum pentoxide (Ta₂O₅) thin films when the process requires (a) minimal halide contamination (the precursor contains ≤2% Cl impurity vs. ~49.5 wt% Cl in TaCl₅ [1]), (b) vapor delivery at source temperatures below the 170 °C air-decomposition threshold , and (c) compatibility with high-purity 4N-5N grade starting materials for advanced semiconductor nodes . The compound's reduced-pressure boiling point of 188-190 °C at 10 mmHg [2] provides a defined operating window for bubbler or vapor-draw delivery systems in MOCVD tools. These characteristics make Ta(OMe)₅ particularly suitable for gate oxide and DRAM capacitor dielectric applications where chlorine residues are unacceptable.

Synthesis of Heterometallic Alkoxide Complexes for Catalysis Research

The dinuclear, edge-shared bioctahedral molecular structure of Ta(OMe)₅, wherein two tantalum centers are bridged by methoxide ligands in the solid state [1], provides a defined building block for the rational synthesis of bimetallic and trimetallic alkoxide complexes. This structural feature has been exploited in the preparation of complexes such as Mo₂Ta₄O₈(OMe)₁₆ via controlled partial hydrolysis with stoichiometric water , and in reactions with Co(acac)₂ to yield heterometallic species with potential polymerization catalytic activity . Researchers requiring well-defined, crystallographically characterized tantalum-containing building blocks for catalyst development should select Ta(OMe)₅ over less structurally characterized or less crystalline alkoxide analogs.

Deperoxidation Catalysis Using Silica-Supported Ta-Alkoxide Complexes

Silica-supported alkoxo-tantalum complexes derived from Tantalum(V) methoxide have demonstrated catalytic activity for the deperoxidation of cyclohexyl hydroperoxide into cyclohexanol and cyclohexanone [1]. This application leverages the compound's reactivity toward peroxide species, a property linked to the labile methoxide ligands which readily undergo substitution and hydrolysis under controlled conditions. The low chloride impurity specification (≤2% Cl ) is advantageous in this context, as halide contaminants can poison catalytic sites or corrode reactor components during prolonged operation. This scenario represents a specialized but documented use case where Ta(OMe)₅ serves as a precursor to heterogeneous catalysts for selective oxidation/reduction transformations.

Synthesis of Tantalum Hydride for Hydrogen Storage Research

Tantalum(V) methoxide is a documented precursor for the synthesis of tantalum hydride materials [1], which are of interest for solid-state hydrogen storage applications. The methoxide ligand set enables controlled hydrolysis or thermal decomposition pathways to tantalum oxides, which can subsequently be reduced to tantalum hydride under hydrogen atmosphere. The availability of high-purity (up to 5N) Ta(OMe)₅ is critical for producing tantalum hydride with minimal metallic impurities that could otherwise degrade hydrogen uptake capacity and cycling stability. This scenario is specifically relevant to materials scientists investigating next-generation hydrogen storage media where tantalum-based systems offer favorable thermodynamic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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